molecular formula C15H13BrN6O2 B15042358 4-bromo-2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate

4-bromo-2-[(E)-{2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)carbonyl]hydrazinylidene}methyl]phenolate

Cat. No.: B15042358
M. Wt: 389.21 g/mol
InChI Key: YCLANDMWCSRGCS-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Chemical Reactions Analysis

N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity or modulation of receptor function . These interactions can disrupt cellular processes and pathways, resulting in the observed biological effects .

Properties

Molecular Formula

C15H13BrN6O2

Molecular Weight

389.21 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H13BrN6O2/c1-8-5-9(2)22-15(18-8)19-13(21-22)14(24)20-17-7-10-6-11(16)3-4-12(10)23/h3-7,23H,1-2H3,(H,20,24)/b17-7+

InChI Key

YCLANDMWCSRGCS-REZTVBANSA-N

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=C(C=CC(=C3)Br)O)C

Origin of Product

United States

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